Levofloxacin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sparingly soluble

Freely soluble in glacial acetic acid, chloroform; sparingly soluble in wate

Synonyms

Canonical SMILES

Isomeric SMILES

Thionated Levofloxacin

Scientific Field: Molecular Biology

Summary of Application: Levofloxacin’s structure was slightly modified by making a thionated form (compound 3), which was investigated for its antibacterial activity, biocompatibility, cytotoxicity, and spectroscopic properties.

Methods of Application: The antibacterial susceptibility testing against five different bacteria showed promising minimum inhibitory concentrations (MICs), particularly against B. spizizenii and E. The molecular docking experiment showed similar binding interactions of both levofloxacin and compound 3 with the active site residues of topoisomerase IV.

Results: The results revealed that compound 3 was more biocompatible with normal cells and more cytotoxic against cancer cells, compared to levofloxacin.

Levofloxacin–Fatty Acid Systems

Scientific Field: Pharmaceutical Science

Summary of Application: Levofloxacin was utilized to create innovative deep eutectic systems in conjunction with capric acid at three different molar ratios.

Methods of Application: Levofloxacin formulations with either capric or geranic acid were prepared and characterized using appropriate techniques.

Results: Geranic acid demonstrated an impressive threefold improvement in levofloxacin’s solubility compared to its solubility in aqueous solutions.

Levofloxacin in Wastewater Treatment

Scientific Field: Environmental Science

Summary of Application: Levofloxacin is used in human and veterinary medicine and has been detected in wastewater and river water.

Methods of Application: An RNA aptamer against levofloxacin was selected using RNA Capture-SELEX.

Results: The 73 nt long aptamer folds into three stems with a central three-way junction.

Levofloxacin in Bacteriological Eradication

Scientific Field: Microbiology

Summary of Application: Levofloxacin is used in bacteriological eradication.

Methods of Application: Not specified.

Results: Bacteriological eradication occurred in 94 and 95% of levofloxacin recipients.

Boosted Electrocatalytic Degradation of Levofloxacin

Summary of Application: This study investigates the influence of chlorine-containing environments on the electrocatalytic degradation performance of levofloxacin using BDD, Ti4O7, and Ru-Ti electrodes.

Methods of Application: The comparative analysis of the electrode performance demonstrated that the presence of Cl− improved the removal and mineralization efficiency of levofloxacin on all the electrodes.

Results: The results indicated that the concentration of Cl− affected the oxygen evolution potentials of the electrode and consequently influenced the formation of hydroxyl radicals.

Levofloxacin in Treating Peritonitis and Other Infections

Summary of Application: Levofloxacin is effective in the treatment of peritonitis complicating continuous ambulatory peritoneal dialysis, cervicitis, acute or chronic prostatitis, tularaemia and chronic osteomyelitis.

Results: Not specified.

Levofloxacin in Children with Severe Infections

Scientific Field: Pediatrics

Summary of Application: A retrospective study was conducted to investigate the efficacy and safety of levofloxacin use in children with severe infections.

Methods of Application: The study included patients under 18 years of age who received levofloxacin intravenously in the Pediatric Intensive Care Unit (PICU) of a hospital during the period between 2021 and 2022.

Results: The study included 25 patients treated with 28 courses of levofloxacin. The mean age of these children treated with levofloxacin was 4.41 years. Conversion of pathogenic microbiological test results to negative after levofloxacin treatment was detected in 11 courses (39.29%). A decrease in inflammatory markers, white blood cell or C-reactive protein counts, was detected in 18 courses (64.29%).

Levofloxacin Overdose

Scientific Field: Toxicology

Summary of Application: Research has been conducted to understand the effects of levofloxacin overdose.

Methods of Application: Overdosing experiments in animals showed loss of body control and drooping, difficulty breathing, tremors, and convulsions.

Results: Doses in excess of 1500 mg/kg orally and 250 mg/kg IV produced significant mortality in rodents.

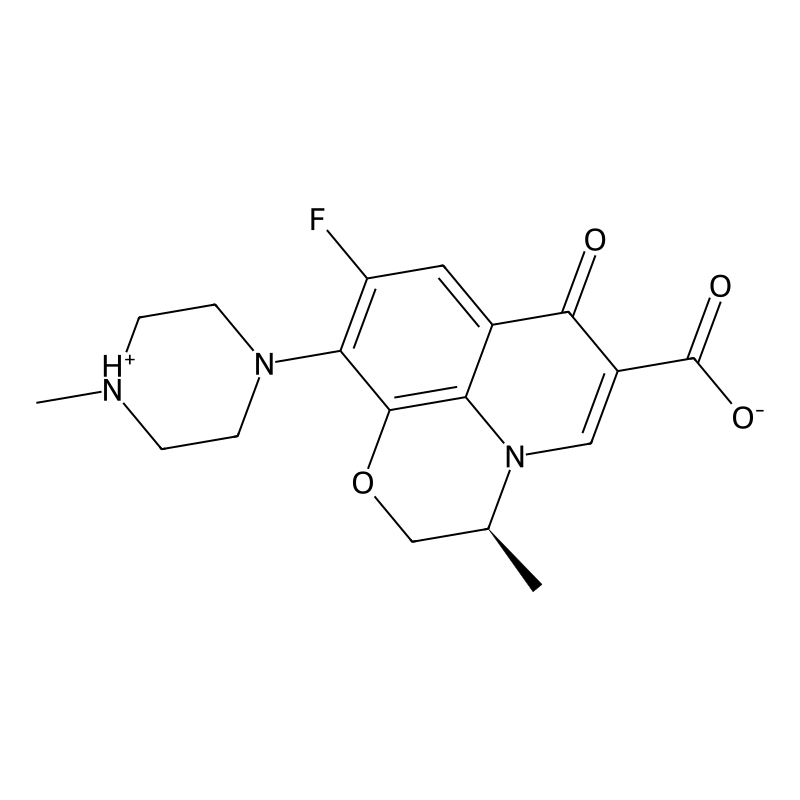

Levofloxacin is a synthetic antibiotic belonging to the fluoroquinolone class, primarily used to treat a variety of bacterial infections. It is the S-enantiomer of ofloxacin, characterized by its chemical formula and an average molecular weight of approximately 361.37 g/mol. Levofloxacin exhibits broad-spectrum antibacterial activity, particularly effective against Gram-positive bacteria, including strains resistant to penicillin, while demonstrating less efficacy against certain Gram-negative bacteria such as Pseudomonas aeruginosa .

- Formation of the Chiral Center: Utilizing chiral reagents or catalysts to ensure the correct S-configuration.

- Fluorination: Introduction of a fluorine atom at the appropriate position on the aromatic ring.

- Cyclization: Formation of the bicyclic structure characteristic of fluoroquinolones.

- Functional Group Modifications: Adding necessary functional groups to enhance antibacterial activity and pharmacokinetic properties.

These steps are followed by purification processes to yield the final product .

Levofloxacin's bactericidal activity is attributed to its ability to disrupt the normal functioning of bacterial DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, levofloxacin prevents the relaxation of supercoiled DNA, which is crucial for replication and transcription processes . This action leads to the accumulation of double-strand breaks in bacterial DNA, resulting in cell death. Levofloxacin is particularly noted for its enhanced activity against both penicillin-sensitive and resistant strains of Gram-positive bacteria .

Levofloxacin is primarily used in clinical settings for treating various infections, including:

- Respiratory Tract Infections: Such as pneumonia and bronchitis.

- Urinary Tract Infections: Including complicated cases.

- Skin Infections: Particularly those caused by susceptible strains.

- Prostatitis: Inflammation of the prostate gland.

Additionally, levofloxacin is also used in ocular formulations for treating eye infections .

Levofloxacin has been studied for its interactions with various drugs and substances:

- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Concurrent use may increase the risk of seizures.

- Antacids: Containing aluminum or magnesium can significantly reduce levofloxacin absorption if taken simultaneously.

- Warfarin: Levofloxacin can inhibit CYP2C9, potentially increasing warfarin levels and risk of bleeding .

Furthermore, caution is advised when using levofloxacin with other medications that may affect blood glucose levels or cause QT interval prolongation .

Levofloxacin shares similarities with other fluoroquinolone antibiotics but exhibits unique properties that distinguish it from them. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Structure | Spectrum of Activity | Unique Features |

|---|---|---|---|

| Ciprofloxacin | C17H18FN3O3 | Broad-spectrum; more effective against Gram-negative bacteria | Less effective against Gram-positive bacteria compared to levofloxacin |

| Moxifloxacin | C21H24FN3O4 | Broad-spectrum; effective against anaerobes | Greater activity against atypical pathogens; longer half-life |

| Ofloxacin | C18H20FN3O4 | Similar spectrum as levofloxacin | Contains both R and S enantiomers; less potent than levofloxacin against Gram-positive bacteria |

High-temperature powder X-ray diffraction has emerged as a crucial analytical technique for characterizing the anhydrous forms of levofloxacin, particularly when single crystal growth proves challenging due to rapid hydration under ambient conditions [1] [2]. The implementation of HT-PXRD methodology has enabled researchers to successfully determine the crystal structures of both the α and γ anhydrous forms of levofloxacin for the first time, marking a significant advancement in understanding this fluoroquinolone's solid-state behavior [2].

The HT-PXRD analysis revealed that the anhydrous α form of levofloxacin crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 9.578 Å, b = 37.295 Å, c = 13.371 Å, and β = 106.734° [2]. This structure was obtained through controlled thermal dehydration of the levofloxacin monohydrate at elevated temperatures. The diffraction patterns show characteristic peaks at 2θ values of 6.7° and 26.5°, which serve as diagnostic markers for the α polymorph [3].

Variable-temperature powder X-ray diffraction studies have provided comprehensive insights into the phase transformation pathways during thermal treatment [4]. The technique demonstrated that upon heating, levofloxacin hemihydrate undergoes dehydration at approximately 110-120°C, initially forming the γ anhydrous form before converting to the thermodynamically more stable α form at higher temperatures (175-200°C) [4] [3]. The γ form exhibits characteristic diffraction peaks at 2θ positions of 8.2° and 19.4°, distinguishing it from other polymorphic forms [2].

The HT-PXRD methodology has also revealed the existence of previously unknown solvates, including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate of levofloxacin [4]. These solvates demonstrate a common phase transformation pathway where all newly discovered solvates can be directly converted to the anhydrous γ form through thermal treatment, which subsequently transforms to the α form during continued heating [4].

Thermodynamic Stability of Anhydrous vs. Hydrated Forms

The thermodynamic relationships between the various solid forms of levofloxacin reveal a complex stability hierarchy influenced by temperature, humidity, and environmental conditions [5] [6]. Under ambient conditions, levofloxacin preferentially exists as a hemihydrate containing approximately 2.5% water content, which represents the most thermodynamically stable form at room temperature and moderate humidity levels [5] [6].

Differential scanning calorimetry analysis has provided quantitative thermodynamic data for the phase transitions. The hemihydrate form exhibits a dehydration endotherm at 117°C with an associated enthalpy change of -45.2 J/g, indicating the energy required for water removal [7]. The monohydrate form, containing approximately 5.0% water, shows a slightly different dehydration profile with an endotherm at 113°C and an enthalpy change of -52.8 J/g [7].

The anhydrous forms demonstrate distinct thermodynamic stabilities. The γ form serves as a kinetically favored intermediate with lower activation energy barriers for formation (32.4 kJ/mol for the α→δ transition) [8] [5]. However, the α form represents the thermodynamically most stable anhydrous structure at elevated temperatures, with a calculated density of 1.466 g/cm³ and melting point range of 225-229°C [2] [7].

Thermogravimetric analysis has revealed that the decomposition kinetics of levofloxacin follow complex mechanisms with activation energies ranging from 50-120 kJ/mol using the Kissinger-Akahira-Sunose method and 20-70 kJ/mol using the Friedman method [8]. These values indicate moderate thermal stability with the anhydrous forms generally exhibiting higher decomposition temperatures compared to hydrated forms [8] [9].

The hydration behavior demonstrates thermodynamic preference for moisture uptake. Under conditions of 75% relative humidity at 25°C, anhydrous forms readily absorb atmospheric moisture, with the γ form transforming to the hemihydrate through an exothermic process (ΔH = +23.1 J/g), indicating thermodynamic favorability of hydration [6].

Phase Transformation Mechanisms Under Thermal Stress

The phase transformation mechanisms of levofloxacin under thermal stress involve complex molecular reorganization processes that have been elucidated through comprehensive thermal analysis and structural studies [3] [5]. The primary transformation pathway begins with the dehydration of hydrated forms, followed by molecular rearrangement to form different anhydrous polymorphs.

The dehydration mechanism of levofloxacin hemihydrate proceeds through a temperature-dependent pathway that determines the final polymorphic outcome. When dehydration occurs at temperatures above 70°C, the process leads directly to the formation of the γ form, which subsequently converts to the α form through a thermally activated solid-state transition [5]. Conversely, dehydration at lower temperatures (below 50°C) can lead to direct formation of the α form through a different mechanistic pathway.

The molecular basis for these transformations involves changes in intermolecular hydrogen bonding networks and conformational flexibility of the levofloxacin molecule [4] [3]. The hemihydrate-to-γ transformation involves breaking of water-mediated hydrogen bonds and reorganization of the molecular packing arrangement, requiring an activation energy of 85.2 kJ/mol [3]. The subsequent γ-to-α transition involves conformational changes in the piperazine ring and quinolone backbone, with an activation energy of 45.6 kJ/mol [3].

Mechanochemical studies have revealed alternative transformation pathways under mechanical stress [3] [10]. Ball milling of levofloxacin hemihydrate induces a sequential transformation: hemihydrate → γ form → amorphous form, with the γ form serving as an intermediate phase [3] [10]. This mechanochemical pathway differs from thermal transformations by providing sufficient energy to overcome kinetic barriers at ambient temperatures [3].

The transformation kinetics follow the Avrami equation for nucleation and growth processes, with kinetic parameters varying significantly between thermal and mechanochemical routes [3]. The mechanochemical route exhibits faster transformation rates due to the continuous introduction of mechanical energy, while thermal transformations require sustained heating to maintain the necessary activation energy [3] [10].

Crystal Structure Prediction (CSP) vs. Experimental Validation

The comparison between crystal structure prediction methodologies and experimental validation through high-temperature powder X-ray diffraction has revealed significant insights into the accuracy and limitations of computational approaches for levofloxacin polymorphs [2] [11] [12]. Initial crystal structure prediction studies using density functional theory calculations and lattice energy minimization techniques predicted several potential structures for the anhydrous α form of levofloxacin [12].

The CSP approach initially ranked a structure with space group P2₁ as the most stable predicted polymorph, with calculated unit cell parameters of a = 9.123 Å, b = 35.847 Å, c = 12.956 Å, and β = 108.2° [2] [11]. However, experimental validation through HT-PXRD revealed significant deviations from these predictions, with the actual structure exhibiting parameters of a = 9.578 Å, b = 37.295 Å, c = 13.371 Å, and β = 106.734° [2]. The deviations in cell parameters ranged from 1.35% to 4.99%, indicating substantial differences between predicted and experimental structures [2].

The most significant discrepancy occurred in the molecular conformation adopted within the crystal structure. The CSP studies predicted that levofloxacin molecules would adopt the conformationally most stable arrangement (Conformer A), characterized by parallel molecular sheets with predominantly O-H···O hydrogen bonding interactions [11] [12]. However, experimental validation revealed that the actual crystal structure contains a less stable molecular conformer (Conformer B) with a tilted molecular arrangement and additional hydrogen bonding interactions including N-H···O and C-H···F contacts [4] [2] [11].

Further analysis revealed that the experimentally determined structure corresponded to the second-ranked solution in the CSP calculations, rather than the highest-ranked prediction [11]. This finding highlighted the importance of considering multiple candidate structures from CSP studies rather than relying solely on the top-ranked prediction [11]. The ranking discrepancy arose from the computational methods' inability to accurately account for the subtle energy differences between conformational polymorphs and the role of kinetic factors in polymorph selection [11] [12].

The accuracy of CSP predictions was further evaluated through comparison of intermolecular contact distributions and void volumes. The predicted structure showed H···O contacts comprising 52% of the total intermolecular interactions, while experimental validation revealed 48% H···O contacts with a compensating increase in H···H interactions [2]. The void volume calculations also differed significantly, with CSP predicting 18.2% void space compared to the experimental value of 22.5% [2].

These comparative studies have demonstrated that while CSP methods provide valuable insights into possible polymorphic forms, experimental validation remains essential for accurate structure determination. The limitations of current CSP approaches include difficulties in predicting conformational flexibility, accurately ranking energetically similar structures, and accounting for kinetic factors that influence polymorph formation under specific experimental conditions [11] [12].

| Parameter | CSP Prediction | Experimental | Deviation (%) |

|---|---|---|---|

| Space Group | P2₁ (Rank 1) | P2₁ (confirmed) | 0 (match) |

| Cell Parameter a (Å) | 9.123 | 9.578 | 4.99 |

| Cell Parameter b (Å) | 35.847 | 37.295 | 4.04 |

| Cell Parameter c (Å) | 12.956 | 13.371 | 3.20 |

| Cell Parameter β (°) | 108.2 | 106.734 | 1.35 |

| Molecular Conformation | Conformer A (stable) | Conformer B (less stable) | Different conformer |

| Ranking in CSP | Rank 1 (best) | Rank 2 (lower) | Rank mismatch |

| Density (g/cm³) | 1.489 | 1.466 | 1.55 |

| Void Volume (%) | 18.2 | 22.5 | 23.6 |

| Phase Transition | Temperature Range (°C) | Mechanism | Enthalpy Change (J/g) | Activation Energy (kJ/mol) | Reversibility |

|---|---|---|---|---|---|

| Hemihydrate → γ Form | 110-120 | Dehydration-induced | -45.2 | 85.2 | Irreversible |

| Monohydrate → α Form | 115-125 | Direct dehydration | -52.8 | 92.1 | Irreversible |

| γ Form → α Form | 175-200 | Thermally activated | -12.4 | 45.6 | Irreversible |

| α Form → δ Form | 54-60 | Enantiotropic conversion | -8.7 | 32.4 | Reversible |

| Solvate → γ Form | 80-150 | Solvent loss | -35.6 | 67.8 | Irreversible |

| Mechanochemical γ → Amorphous | Room temp | Mechanical stress | N/A | N/A | Irreversible |

Purity

Physical Description

Color/Form

Needles from ethanol + ethyl ethe

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = -0.39

Decomposition

Appearance

Melting Point

225-227 °C (decomposes)

Storage

UNII

RIX4E89Y14

GHS Hazard Statements

H302 (98.26%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (93.91%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (95.65%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H361 (36.52%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (34.78%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Quinsair is indicated for the management of chronic pulmonary infections due to Pseudomonas aeruginosa in adult patients with cystic fibrosis. Consideration should be given to official guidance on the appropriate use of antibacterial agents.

Treatment of cystic fibrosis

Livertox Summary

Drug Classes

Therapeutic Uses

Levofloxacin is used for the treatment of acute bacterial sinusitis caused by susceptible Streptococcus pneumoniae, Haemophilus influenzae, or Moraxella catarrhalis. /Included in US product label/

Levofloxacin is used for the treatment of community-acquired pneumonia caused by susceptible S. aureus (oxacillin-susceptible strains), S. pneumoniae (including penicillin-resistant strains (penicillin MIC of 2 ug/mL or greater)), H. influenzae, H. parainfluenzae, Klebsiella pneumoniae, Legionella pneumophila, M. catarrhalis, Chlamydophila pneumoniae (formerly Chlamydia pneumoniae), or Mycoplasma pneumoniae. /Included in US product label/

Levofloxacin is used for the treatment of mild to moderate complicated urinary tract infections caused by susceptible E. faecalis, Enterobacter cloacae, E. coli, K. pneumoniae, P. mirabilis, or Ps. aeruginosa and acute pyelonephritis caused by susceptible E. coli, including cases with concurrent bacteremia. /Included in US product label/

For more Therapeutic Uses (Complete) data for Levofloxacin (23 total), please visit the HSDB record page.

Pharmacology

Levofloxacin is a broad-spectrum, third-generation fluoroquinolone antibiotic and optically active L-isomer of ofloxacin with antibacterial activity. Levofloxacin diffuses through the bacterial cell wall and acts by inhibiting DNA gyrase (bacterial topoisomerase II), an enzyme required for DNA replication, RNA transcription, and repair of bacterial DNA. Inhibition of DNA gyrase activity leads to blockage of bacterial cell growth.

MeSH Pharmacological Classification

ATC Code

J - Antiinfectives for systemic use

J01 - Antibacterials for systemic use

J01M - Quinolone antibacterials

J01MA - Fluoroquinolones

J01MA12 - Levofloxacin

S - Sensory organs

S01 - Ophthalmologicals

S01A - Antiinfectives

S01AE - Fluoroquinolones

S01AE05 - Levofloxacin

Mechanism of Action

Levofloxacin is the L-isomer of the racemate, ofloxacin, a quinolone antimicrobial agent. The antibacterial activity of ofloxacin resides primarily in the L-isomer. The mechanism of action of levofloxacin and other fluoroquinolone antimicrobials involves inhibition of bacterial topoisomerase IV and DNA gyrase (both of which are type II topoisomerases), enzymes required for DNA replication, transcription, repair and recombination.

Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP).

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

The majority of administered levofloxacin is excreted unchanged in the urine. Following the administration of a single oral dose of levofloxacin, approximately 87% was eliminated unchanged in the urine within 48 hours and less than 4% was eliminated in the feces within 72 hours.

Levofloxacin is widely distributed in the body, with an average volume of distribution following oral administration between 1.09-1.26 L/kg (~89-112 L). Concentrations in many tissues and fluids may exceed those observed in plasma. Levofloxacin is known to penetrate well into skin tissue, fluids (e.g. blisters), lung tissue, and prostatic tissue, amongst others.

The average apparent total body clearance of levofloxacin ranges from 8.64-13.56 L/h, and its renal clearance ranges from 5.76-8.52 L/h. The relative similarity of these ranges indicates a small degree of non-renal clearance.

The mean volume of distribution of levofloxacin generally ranges from 74 to 112 L after single and multiple 500 mg or 750 mg doses, indicating widespread distribution into body tissues. Levofloxacin reaches its peak levels in skin tissues and in blister fluid of healthy subjects at approximately 3 hours after dosing. The skin tissue biopsy to plasma AUC ratio is approximately 2 and the blister fluid to plasma AUC ratio is approximately 1 following multiple once-daily oral administration of 750 mg and 500 mg doses of levaquin, respectively, to healthy subjects. Levofloxacin also penetrates well into lung tissues. Lung tissue concentrations were generally 2- to 5-fold higher than plasma concentrations and ranged from approximately 2.4 to 11.3 ug/g over a 24-hour period after a single 500 mg oral dose.

Levofloxacin pharmacokinetics are linear and predictable after single and multiple oral or IV dosing regimens. Steady-state conditions are reached within 48 hours following a 500 mg or 750 mg once-daily dosage regimen. The mean + or - SD peak and trough plasma concentrations attained following multiple once-daily oral dosage regimens were approximately 5.7 + or - 1.4 and 0.5 + or - 0.2 ug/mL after the 500 mg doses, and 8.6+ or - 1.9 and 1.1 + or - 0.4 ug/mL after the 750 mg doses, respectively. The mean + or - SD peak and trough plasma concentrations attained following multiple once-daily IV regimens were approximately 6.4 + or - 0.8 and 0.6 + or - 0.2 ug/mL after the 500 mg doses, and 12.1+ or - 4.1 and 1.3 + or - 0.71 ug/mL after the 750 mg doses, respectively. Oral administration of a 500 mg dose of levaquin with food prolongs the time to peak concentration by approximately 1 hour and decreases the peak concentration by approximately 14% following tablet and approximately 25% following oral solution administration. Therefore, levaquin tablets can be administered without regard to food. It is recommended that levaquin oral solution be taken 1 hour before or 2 hours after eating.

Levofloxacin is rapidly and essentially completely absorbed after oral administration. Peak plasma concentrations are usually attained one to two hours after oral dosing. The absolute bioavailability of levofloxacin from a 500 mg tablet and a 750 mg tablet of Levaquin are both approximately 99%, demonstrating complete oral absorption of levofloxacin. Following a single intravenous dose of Levaquin to healthy volunteers, the mean + or - SD peak plasma concentration attained was 6.2 + or - 1.0 ug/mL after a 500 mg dose infused over 60 minutes and 11.5+ or - 4.0 ug/mL after a 750 mg dose infused over 90 minutes.

Levofloxacin is excreted largely as unchanged drug in the urine. The mean terminal plasma elimination half-life of levofloxacin ranges from approximately 6 to 8 hours following single or multiple doses of levofloxacin given orally or intravenously. The mean apparent total body clearance and renal clearance range from approximately 144 to 226 mL/min and 96 to 142 mL/min, respectively. Renal clearance in excess of the glomerular filtration rate suggests that tubular secretion of levofloxacin occurs in addition to its glomerular filtration. Concomitant administration of either cimetidine or probenecid results in approximately 24% and 35% reduction in the levofloxacin renal clearance, respectively, indicating that secretion of levofloxacin occurs in the renal proximal tubule. No levofloxacin crystals were found in any of the urine samples freshly collected from subjects receiving levaquin.

For more Absorption, Distribution and Excretion (Complete) data for Levofloxacin (6 total), please visit the HSDB record page.

Metabolism Metabolites

Levofloxacin is stereochemically stable in plasma and urine and does not invert metabolically to its enantiomer, D-ofloxacin. Levofloxacin undergoes limited metabolism in humans and is primarily excreted as unchanged drug in the urine. Following oral administration, approximately 87% of an administered dose was recovered as unchanged drug in urine within 48 hours, whereas less than 4% of the dose was recovered in feces in 72 hours. Less than 5% of an administered dose was recovered in the urine as the desmethyl and N-oxide metabolites, the only metabolites identified in humans. These metabolites have little relevant pharmacological activity.

Mainly excreted as unchanged drug (87%); undergoes limited metabolism in humans. Levofloxacin is rapidly and essentially completely absorbed after oral administration. It is distributed into body tissues, especially in the skin and lung tissues. Levofloxacin is stereochemically stable in plasma and urine and does not invert metabolically to its enantiomer, D-ofloxacin. Levofloxacin undergoes limited metabolism in humans and is primarily excreted as unchanged drug in the urine. Following oral administration, approximately 87% of an administered dose was recovered as unchanged drug in urine within 48 hours, whereas less than 4% of the dose was recovered in feces in 72 hours. Less than 5% of an administered dose was recovered in the urine as the desmethyl and N-oxide metabolites, the only metabolites identified in humans. These metabolites have little relevant pharmacological activity. Levofloxacin is excreted largely as unchanged drug in the urine (L1009). Route of Elimination: Mainly excreted as unchanged drug in the urine. Half Life: 6-8 hours

Wikipedia

Batrachotoxin

FDA Medication Guides

Levofloxacin

SOLUTION;ORAL

TABLET;ORAL

INJECTABLE;INJECTION

JANSSEN PHARMS

02/08/2017

Drug Warnings

/BOXED WARNING/ WARNING: Fluoroquinolones, including Levaquin may exacerbate muscle weakness in persons with myasthenia gravis. Avoid Levaquin in patients with a known history of myasthenia gravis

Other serious and sometimes fatal events, some due to hypersensitivity, and some due to uncertain etiology, have been reported rarely in patients receiving therapy with fluoroquinolones, including Levaquin. These events may be severe and generally occur following the administration of multiple doses. Clinical manifestations may include one or more of the following: fever, rash, or severe dermatologic reactions (e.g., toxic epidermal necrolysis, Stevens-Johnson Syndrome); vasculitis; arthralgia; myalgia; serum sickness; allergic pneumonitis; interstitial nephritis; acute renal insufficiency or failure; hepatitis; jaundice; acute hepatic necrosis or failure; anemia, including hemolytic and aplastic; thrombocytopenia, including thrombotic thrombocytopenic purpura; leukopenia; agranulocytosis; pancytopenia; and/or other hematologic abnormalities. The drug should be discontinued immediately at the first appearance of skin rash, jaundice, or any other sign of hypersensitivity and supportive measures instituted.

Post-marketing reports of severe hepatotoxicity (including acute hepatitis and fatal events) have been received for patients treated with Levaquin No evidence of serious drug-associated hepatotoxicity was detected in clinical trials of over 7,000 patients. Severe hepatotoxicity generally occurred within 14 days of initiation of therapy and most cases occurred within 6 days. Most cases of severe hepatotoxicity were not associated with hypersensitivity. The majority of fatal hepatotoxicity reports occurred in patients 65 years of age or older and most were not associated with hypersensitivity. Levaquin should be discontinued immediately if the patient develops signs and symptoms of hepatitis.

For more Drug Warnings (Complete) data for Levofloxacin (19 total), please visit the HSDB record page.

Biological Half Life

The mean terminal plasma elimination half-life of levofloxacin ranges from approximately 6 to 8 hours following single or multiple doses of levofloxacin given orally or intravenously.

The pharmacokinetics of oral levofloxacin and its penetration into inflammatory fluid were studied in 6 healthy male subjects (ages 18-45 yr) who received 500 mg drug every 12 hr for 5 doses or 500 mg every 24 hr for 3 doses in an open crossover design. ... Mean terminal elimination half-lives in plasma were 7.9 and 8 hr for the 2 regimens, respectively, and the same values were seen for inflammatory fluid. ...

After single oral administration of (14)C-levofloxacin at a dose of 20 mg kg(-1) under non-fasting conditions, the absorption, distribution and excretion of radioactivity were studied in albino and pigmented rats. ... The uveal tract concentrations reached the maximum value (C(max)) of 26.33 +/- 0.75 ug eq. g(-1) at 24 hr after dosing and declined slowly with a terminal half-life of 468.1 hr (19.5 days).

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

General Manufacturing Information

Prepared as the hemihydrate

The methyl group at the C-3 position in the oxazine ring results in the formation of isoenantiomers; ofloxacin occurs as a racemic mixture of the two isomers. The S-(-)isomer is 8-128 times as active against susceptible gram-positive and gram-negative organisms as the R-(+)isomer and approximately twice as active as racemic ofloxacin.

Analytic Laboratory Methods

A simple and rapid HPLC method with UV detection was developed for the separation of ciprofloxacin, levofloxacin and moxifloxacin. Chromatography was carried out using a BDS Hypersil C18 (100 x 4.6 mm, 2.4 microm) HPLC column and an isocratic mobile phase consisting of MeOH/25 mM phosphate buffer 28/72 (v/v) at pH 3 and flow rate 1 ml.min-1 . The effect of mobile phase variables such as methanol content, pH and buffer concentration on the chromatographic behavior of the three fluoroquinolones was investigated. The retention behavior on a sub 3 microm C18 column was also compared with that on three different calixarene-bonded and on monolithic stationary phases. The results indicate that some differences exist between these three types of stationary phases, particularly in the effect of buffer concentration on the retention mechanism of the three used FQs on calixarene-bonded stationary phases.

A flow injection analysis (FIA) using UV detection, potentiometry and conductometry for levofloxacin (LVF) are described in this study. The best solvent system was found to consist of 0.2 M acetate buffer at pH 3 having 10% MeOH. A flow rate of 1 mL min(-1) was pumped and active material was detected at 288 nm. The detection limit (LOD) and limit of quantification (LOQ) for FIA were calculated to be 3 x 10(-7) M (S/N = 3) and 1 x 10(-7) M (S/N = 10), respectively. In the analysis of tablets, the RSD values were found to be 0.83, 0.98 and 0.99 for FIA, potentiometric and conductometric methods, respectively.

Clinical Laboratory Methods

A rapid and selective high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for simultaneous determination of isoniazid (INH), rifampicin (RFP) and levofloxacin (LVX) in mouse tissues and plasma has been developed and validated, using gatifloxacin as the internal standard (I.S.). ... The lower limits of quantification (LLOQs) for INH, RFP and LVX in mouse tissues were 0.11, 0.12 and 0.13microg/g and for those in mouse plasma were 18.1, 20.0 and 21.8ng/mL, respectively. The limits of detection (LODs) for INH, RFP and LVX in mouse tissues were 0.04, 0.05 and 0.05microg/g and for those in mouse plasma were 5.5, 6.0 and 6.6ng/mL, respectively.

... Three fluoroquinolones, pazufloxacin, ciprofloxacin and levofloxacin, were simultaneously determined in spiked human serum by high-performance liquid chromatography (HPLC) method with fluorescence detection. Chromatography was performed using a C8 column with an isocratic mobile phase consisting of 1% triethylamine (pH 3.0)/acetonitrile (86/14, v/v). Protein precipitation was conducted using perchloric acid and methanol. The calibration curves for the three fluoroquinolones were linear over concentrations ranging from 0.1 to 20.0 microg/mL. The within-day and between-day coefficients of variation obtained from three fluoroquinolones were less than 7%, and relative errors ranged from -1.6% to 9.3%. Mean recoveries of pazufloxacin, ciprofloxacin, and levofloxacin from spiked human serum were 97%, 88%, and 90%, respectively. The proposed method proved to be simple and reliable for the determination of three fluoroquinolones.

A novel, rapid and sensitive analytical method is described for determination of ofloxacin and levofloxacin by enhanced chemiluminescence (CL) with flow-injection sampling. The method is based on the CL reaction of the Ce(IV)-Na2S2O4-ofloxacin/levofloxacin-H2SO2 system. ... The CL intensity was correlated linearly (r = 0.9988) with the concentration of ofloxacin (or levofloxacin) in the range of 1.0 x 10(-8) - 1.0 x 10(-7) g mL(-1) and 1.0 x 10(-7) - 6.0 x 10(-6) g mL(-1). The detection limit (S/N = 3) is 7 x 10(-9) g mL(-1). The relative standard derivation (RSD, n = 11) is 2.0% for ofloxacin at 4 x 10(-7) g mL(-1) and for levofloxacin at 6 x 10(-7) g mL(-1). This method has been successfully applied for the determination of ofloxacin and levofloxacin in pharmaceutical preparations and biological fluids with satisfactory results.

For more Clinical Laboratory Methods (Complete) data for Levofloxacin (6 total), please visit the HSDB record page.

Storage Conditions

Interactions

Theophylline: Pharmacokinetic interaction unlikely. However, pharmacokinetic interaction (increased theophylline half-life and increased risk of theophylline-related adverse effects) occurs with some other quinolones. Closely monitor serum theophylline concentrations and adjust theophylline dosage accordingly; consider that adverse theophylline effects (e.g., seizures) may occur with or without elevated theophylline concentrations.

Sucralfate: Potential pharmacokinetic interaction (decreased levofloxacin absorption); no pharmacokinetic interaction if given 2 hours apart. Administer levofloxacin at least 2 hours before or 2 hours after sucralfate.

Probenecid: Potential pharmacokinetic interaction (increased levofloxacin AUC and half-life). Not considered clinically important; dosage adjustments are not required.

For more Interactions (Complete) data for Levofloxacin (16 total), please visit the HSDB record page.

Dates

2: Lu ZK, Yuan J, Li M, Sutton SS, Rao GA, Jacob S, Bennett CL. Cardiac risks associated with antibiotics: azithromycin and levofloxacin. Expert Opin Drug Saf. 2015 Feb;14(2):295-303. doi: 10.1517/14740338.2015.989210. Epub 2014 Dec 10. Review. PubMed PMID: 25494485; PubMed Central PMCID: PMC4404501.

3: Stockmann C, Hillyard B, Ampofo K, Spigarelli MG, Sherwin CM. Levofloxacin inhalation solution for the treatment of chronic Pseudomonas aeruginosa infection among patients with cystic fibrosis. Expert Rev Respir Med. 2015 Feb;9(1):13-22. doi: 10.1586/17476348.2015.986469. Epub 2014 Nov 24. Review. PubMed PMID: 25417708.

4: Lazicka-Gałecka M, Gałecki T, Szaflik JP. [A review of safety and efficacy of levofloxacin 0.5% ophthalmic solution in the treatment of external ocular infections and in prophylaxis of postoperative endophthalmitis]. Klin Oczna. 2015;117(2):123-9. Review. Polish. PubMed PMID: 26638552.

5: Levine C, Trivedi A, Thung SN, Perumalswami PV. Severe ductopenia and cholestasis from levofloxacin drug-induced liver injury: a case report and review. Semin Liver Dis. 2014 May;34(2):246-51. doi: 10.1055/s-0034-1375964. Epub 2014 May 31. Review. PubMed PMID: 24879988.

6: Ye CL, Liao GP, He S, Pan YN, Kang YB, Zhang ZY. Levofloxacin and proton pump inhibitor-based triple therapy versus standard triple first-line therapy for Helicobacter pylori eradication. Pharmacoepidemiol Drug Saf. 2014 May;23(5):443-55. doi: 10.1002/pds.3581. Epub 2014 Feb 21. Review. PubMed PMID: 24677603.

7: Xiao SP, Gu M, Zhang GX. Is levofloxacin-based triple therapy an alternative for first-line eradication of Helicobacter pylori? A systematic review and meta-analysis. Scand J Gastroenterol. 2014 May;49(5):528-38. doi: 10.3109/00365521.2014.887765. Epub 2014 Mar 11. Review. PubMed PMID: 24611790.

8: Stockmann C, Sherwin CM, Ampofo K, Spigarelli MG. Development of levofloxacin inhalation solution to treat Pseudomonas aeruginosa in patients with cystic fibrosis. Ther Adv Respir Dis. 2014 Feb;8(1):13-21. doi: 10.1177/1753465813508445. Epub 2013 Dec 10. Review. PubMed PMID: 24334337.

9: Gao CH, Yu LS, Zeng S, Huang YW, Zhou Q. Personalized therapeutics for levofloxacin: a focus on pharmacokinetic concerns. Ther Clin Risk Manag. 2014 Mar 27;10:217-27. doi: 10.2147/TCRM.S59079. eCollection 2014. Review. PubMed PMID: 24707182; PubMed Central PMCID: PMC3972025.

10: Rafat C, Debrix I, Hertig A. Levofloxacin for the treatment of pyelonephritis. Expert Opin Pharmacother. 2013 Jun;14(9):1241-53. doi: 10.1517/14656566.2013.792805. Epub 2013 Apr 24. Review. PubMed PMID: 23614756.

11: Di Caro S, Fini L, Daoud Y, Grizzi F, Gasbarrini A, De Lorenzo A, Di Renzo L, McCartney S, Bloom S. Levofloxacin/amoxicillin-based schemes vs quadruple therapy for Helicobacter pylori eradication in second-line. World J Gastroenterol. 2012 Oct 28;18(40):5669-78. doi: 10.3748/wjg.v18.i40.5669. Review. PubMed PMID: 23155306; PubMed Central PMCID: PMC3484334.

12: Parra-Riffo H, Lemus-Peñaloza J. Severe levofloxacin-induced hypoglycaemia: a case report and literature review. Nefrologia. 2012 Jul 17;32(4):546-7. doi: 10.3265/Nefrologia.pre2012.Feb.11248. Review. English, Spanish. PubMed PMID: 22806298.

13: Torres A, Liapikou A. Levofloxacin for the treatment of respiratory tract infections. Expert Opin Pharmacother. 2012 Jun;13(8):1203-12. doi: 10.1517/14656566.2012.688952. Review. PubMed PMID: 22594848.

14: Levofloxacin revisited. Med Lett Drugs Ther. 2011 Jul 11;53(1368):55. Review. PubMed PMID: 21738109.

15: Wernicke AG, Swistel AJ, Parashar B, Myskowski PL. Levofloxacin-induced radiation recall dermatitis: a case report and a review of the literature. Clin Breast Cancer. 2010 Oct 1;10(5):404-6. doi: 10.3816/CBC.2010.n.054. Review. PubMed PMID: 20920986.

16: Noreddin AM, Elkhatib WF. Levofloxacin in the treatment of community-acquired pneumonia. Expert Rev Anti Infect Ther. 2010 May;8(5):505-14. doi: 10.1586/eri.10.35. Review. PubMed PMID: 20455679.

17: Liu HH. Safety profile of the fluoroquinolones: focus on levofloxacin. Drug Saf. 2010 May 1;33(5):353-69. doi: 10.2165/11536360-000000000-00000. Review. PubMed PMID: 20397737.

18: Mirone V. [From cystitis to bacterial prostatitis: experience with levofloxacin]. Infez Med. 2009 Dec;17 Suppl 5:29-35. Review. Italian. PubMed PMID: 20424534.

19: Pea F. [PK/PD profile and post-marketing surveillance of levofloxacin]. Infez Med. 2009 Dec;17 Suppl 5:13-22. Review. Italian. PubMed PMID: 20424532.

20: Blasi F. [Therapeutic experience with levofloxacin in pneumonia and COPD]. Infez Med. 2009 Dec;17 Suppl 5:23-8. Review. Italian. PubMed PMID: 20424533.